IL-6-IN-1

Descripción

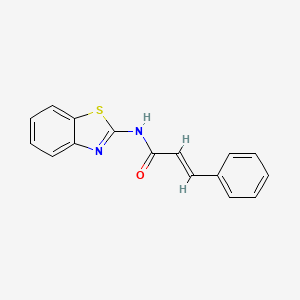

The exact mass of the compound N-1,3-benzothiazol-2-yl-3-phenylacrylamide is 280.06703418 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h1-11H,(H,17,18,19)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEUBIRKKLKPJD-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of LMT-28: A Novel Small Molecule Inhibitor of the IL-6 Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation, immune regulation, and hematopoiesis. Dysregulated IL-6 signaling is implicated in a multitude of diseases, including autoimmune disorders, chronic inflammatory conditions, and various cancers. While therapeutic monoclonal antibodies targeting IL-6 or its receptor have demonstrated clinical efficacy, the development of orally bioavailable small molecule inhibitors remains a significant pursuit. This technical guide details the discovery, synthesis, and characterization of LMT-28, a novel, orally active small molecule inhibitor of the IL-6 signaling pathway. LMT-28, an oxazolidinone derivative, functions through a direct binding interaction with the signal-transducing receptor subunit glycoprotein 130 (gp130), thereby disrupting the formation of the functional IL-6 receptor complex and inhibiting downstream signaling cascades. This document provides a comprehensive overview of the experimental methodologies employed in its discovery and evaluation, alongside a summary of its biological activity.

Introduction to Interleukin-6 and Its Signaling Pathway

Interleukin-6 is a key mediator of the acute phase response and a critical regulator of the immune system.[1] It exerts its diverse biological effects through a complex signaling cascade initiated by its binding to the IL-6 receptor (IL-6R). This binding can occur through two primary pathways: the classic signaling pathway and the trans-signaling pathway.

In the classic signaling pathway , IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cell types, including hepatocytes and certain leukocytes. This IL-6/mIL-6R complex then associates with two molecules of the ubiquitously expressed signal-transducing receptor subunit, glycoprotein 130 (gp130), leading to the formation of a hexameric complex that initiates intracellular signaling.[2]

The trans-signaling pathway involves a soluble form of the IL-6 receptor (sIL-6R) that is generated by proteolytic cleavage of mIL-6R or by translation from a differentially spliced mRNA. The sIL-6R can bind to IL-6 in the extracellular space, and this IL-6/sIL-6R complex can then activate cells that only express gp130, thereby expanding the range of IL-6 responsive cells. This pathway is predominantly associated with the pro-inflammatory activities of IL-6.[3]

Upon formation of the active receptor complex, both pathways converge on the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation and activation of STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and induces the transcription of a wide range of target genes involved in inflammation, cell proliferation, and survival.[4]

Given its central role in pathological inflammation, the IL-6 signaling pathway is a prime target for therapeutic intervention.

Discovery of LMT-28

LMT-28 was identified through the screening of an in-house chemical library for compounds that could inhibit IL-6-induced STAT3 activation.[5] The primary screening assay utilized a luciferase reporter gene under the control of a STAT3-responsive promoter. From this screen, LMT-28, an oxazolidinone derivative, emerged as a potent and selective inhibitor of IL-6 signaling with low cellular toxicity.[5]

Synthesis of LMT-28

While the precise, step-by-step synthesis of LMT-28 is proprietary and not detailed in the available literature, it is described as a derivative of oxazolidinone. The synthesis of oxazolidinone cores is a well-established area of medicinal chemistry. A general synthetic approach to similar structures often involves the reaction of an appropriately substituted aniline with a chiral epoxide, followed by cyclization to form the oxazolidinone ring. Further modifications can be made to introduce the specific side chains present in LMT-28.

A representative synthetic scheme for a related oxazolidinone derivative is presented below to illustrate the general principles that would be involved in the synthesis of LMT-28.

Caption: A generalized workflow for the synthesis of an oxazolidinone core structure.

Mechanism of Action

LMT-28 exerts its inhibitory effect on the IL-6 signaling pathway through a direct interaction with the extracellular domain of gp130.[5] This binding prevents the association of the IL-6/IL-6Rα complex with gp130, thereby blocking the formation of the functional hexameric signaling complex.[5] Consequently, the downstream activation of JAK2 and STAT3 is inhibited.[5]

Caption: The mechanism of action of LMT-28 in the IL-6 signaling pathway.

Quantitative Data

The biological activity of LMT-28 has been quantified in various in vitro and in vivo assays. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Activity of LMT-28

| Assay | Cell Line | Endpoint | IC50 (µM) | Reference |

| STAT3 Luciferase Reporter Assay | HepG2 | IL-6-induced luciferase activity | 5.9 | [6] |

| Cell Proliferation Assay | TF-1 | IL-6-induced cell proliferation | 7.5 | [6] |

Table 2: In Vivo Efficacy of LMT-28 in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Dose (mg/kg, p.o.) | Arthritis Score (Mean ± SEM) | Reduction in Serum COMP (%) | Reduction in Serum SAP (%) | Reduction in Serum Anti-CII IgG (%) | Reference |

| Vehicle Control | - | 10.2 ± 0.8 | - | - | - | [6] |

| LMT-28 | 0.5 | 4.1 ± 0.7 | 50 | 55 | 62 | [6] |

| p < 0.05 compared to vehicle control. |

Experimental Protocols

IL-6-Induced STAT3 Luciferase Reporter Assay

This assay is designed to quantify the activation of the STAT3 signaling pathway in response to IL-6 and to assess the inhibitory activity of compounds like LMT-28.

Materials:

-

HEK293 or HepG2 cells

-

STAT3 luciferase reporter vector

-

Control Renilla luciferase vector

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Recombinant human IL-6

-

LMT-28 or other test compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

One day prior to transfection, seed cells into a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the STAT3 luciferase reporter vector and the control Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Approximately 24 hours post-transfection, replace the medium with a serum-free or low-serum medium.

-

Pre-incubate the cells with various concentrations of LMT-28 or vehicle control for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of IL-6 (e.g., 10 ng/mL) for 6-24 hours. Include unstimulated control wells.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells.

-

Determine the IC50 value of LMT-28 by plotting the percentage of inhibition of IL-6-induced luciferase activity against the log concentration of the compound.

Caption: A simplified workflow for the STAT3 luciferase reporter assay.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This method is used to directly assess the phosphorylation status of STAT3, a key downstream effector of the IL-6 signaling pathway.

Materials:

-

HepG2 or other IL-6 responsive cells

-

Cell culture medium

-

Recombinant human IL-6

-

LMT-28

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for several hours to overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of LMT-28 or vehicle for 1 hour.

-

Stimulate the cells with IL-6 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Surface Plasmon Resonance (SPR) for LMT-28 and gp130 Binding

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. This protocol describes how to assess the direct binding of LMT-28 to gp130.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human gp130

-

LMT-28

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Protocol:

-

Equilibrate the SPR instrument with running buffer.

-

Activate the surface of the sensor chip using a mixture of EDC and NHS.

-

Immobilize recombinant gp130 onto the activated sensor surface via amine coupling.

-

Deactivate the remaining active esters on the surface with ethanolamine.

-

Inject a series of concentrations of LMT-28 over the gp130-immobilized surface and a reference flow cell (without gp130).

-

Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound LMT-28.

-

Analyze the sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.

Collagen-Induced Arthritis (CIA) In Vivo Model

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

LMT-28

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Calipers for measuring paw thickness

-

Clinical scoring system for arthritis severity

Protocol:

-

Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant.

-

On day 0, induce arthritis by intradermal injection of the CII/CFA emulsion at the base of the tail of the mice.

-

On day 21, administer a booster injection of an emulsion of CII in Incomplete Freund's Adjuvant.

-

Begin oral administration of LMT-28 or vehicle daily or on a specified schedule, starting from the day of the booster injection or at the onset of clinical signs of arthritis.

-

Monitor the mice regularly for the development and severity of arthritis. Assess the clinical score of each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw and/or ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using calipers.

-

At the end of the study, collect blood samples for analysis of inflammatory biomarkers (e.g., serum amyloid P, cartilage oligomeric matrix protein) and anti-CII antibodies by ELISA.

-

Harvest the paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

Conclusion

LMT-28 represents a significant advancement in the development of small molecule inhibitors of the IL-6 signaling pathway. Its novel mechanism of action, involving direct binding to gp130, and its oral bioavailability make it a promising candidate for the treatment of a wide range of IL-6-mediated diseases. The experimental protocols and data presented in this guide provide a comprehensive overview of the discovery and characterization of LMT-28 and serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery. Further investigation and clinical development of LMT-28 and similar small molecule inhibitors of the IL-6 pathway are warranted.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. A GP130-Targeting Small Molecule, LMT-28, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary evaluation of dimeric-28-homobrassinosteroids for plant growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Modeling of IL-6-IN-1 Binding to the Interleukin-6 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of a novel inhibitor, IL-6-IN-1, to the Interleukin-6 (IL-6) receptor. The guide details the structural basis of the IL-6/IL-6R interaction, downstream signaling pathways, and a complete workflow for computational analysis, from initial molecular docking to advanced molecular dynamics simulations and binding free energy calculations.

Introduction to the Interleukin-6 Signaling Pathway

Interleukin-6 is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and hematopoiesis.[1][2] Dysregulation of IL-6 signaling is implicated in a variety of inflammatory diseases and cancers.[1][2][3] IL-6 initiates its biological activity by binding to the IL-6 receptor (IL-6R), which exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms.[1][4] The IL-6/IL-6R complex then associates with the signal-transducing protein gp130, leading to the formation of a hexameric signaling complex and the activation of downstream pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][5][6][7]

There are two main modes of IL-6 signaling:

-

Classic signaling: Occurs when IL-6 binds to mIL-6R, which is expressed on hepatocytes and certain leukocytes. This pathway is generally associated with regenerative and anti-inflammatory responses.[5][8]

-

Trans-signaling: Involves the binding of IL-6 to sIL-6R, forming a complex that can activate cells expressing gp130, even if they lack mIL-6R. This pathway is predominantly pro-inflammatory.[5][8][9]

Given the role of IL-6 in pathology, the development of inhibitors that block the IL-6/IL-6R interaction is a key therapeutic strategy.[3][10] This guide focuses on the in silico evaluation of a hypothetical small molecule inhibitor, this compound, designed to disrupt this interaction.

IL-6 Signaling Pathways

The activation of the IL-6 receptor complex triggers multiple downstream signaling cascades. The diagram below illustrates the classic and trans-signaling pathways leading to gene transcription.

References

- 1. Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-6: structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Mimicry of Receptor Interaction by Antagonistic Interleukin-6 (IL-6) Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of interleukin-6 (IL-6) dimerization on formation of the high affinity hexameric IL-6.receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interleukin 6 - Wikipedia [en.wikipedia.org]

- 8. Experiment-based Computational Model Predicts that IL-6 Trans-Signaling Plays a Dominant Role in IL-6 mediated signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin 6/Interleukin 6 Receptor Interaction and its Role as a Therapeutic Target for Treatment of Cachexia and Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 10. Targeting IL-6 or IL-6 Receptor in Rheumatoid Arthritis: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]

IL-6-IN-1: A Novel Small Molecule Inhibitor of Interleukin-6 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of IL-6-IN-1, a novel small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IL-6 in various disease contexts. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction to IL-6 and its Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and hematopoiesis.[1] Dysregulation of IL-6 production and signaling is implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, juvenile idiopathic arthritis, and certain cancers.[2] IL-6 exerts its biological effects through a complex signaling cascade initiated by its binding to the IL-6 receptor (IL-6R). This binding leads to the recruitment and dimerization of the signal-transducing subunit, glycoprotein 130 (gp130), which in turn activates intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3]

The development of small molecule inhibitors targeting the IL-6 pathway is a promising therapeutic strategy to overcome the limitations of current biologic-based therapies, such as high cost and intravenous administration.[1][4] this compound has emerged from virtual screening efforts as a potential candidate for such a therapeutic approach.[4]

Mechanism of Action of this compound

This compound was identified through a virtual screening process utilizing artificial intelligence to screen a compound library for potential IL-6 binders.[4] The primary mechanism of action of this compound is the inhibition of the IL-6 signaling pathway. This is achieved by interfering with the cascade of events that follows the binding of IL-6 to its receptor.

The key downstream effect of IL-6 signaling is the phosphorylation and subsequent activation of STAT3.[4] Activated STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in inflammation, cell proliferation, and survival. This compound has been shown to inhibit the IL-6-induced phosphorylation of STAT3 in a dose-dependent manner.[4] By blocking this critical step, this compound effectively attenuates the biological effects of IL-6.

The following diagram illustrates the IL-6 signaling pathway and the proposed point of intervention for this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through in vitro cellular assays. The following tables summarize the dose-dependent effects of the compound on IL-6-dependent cell proliferation and STAT3 phosphorylation.

Table 1: Inhibition of IL-6-Dependent 7TD1 Cell Growth by this compound

| This compound Concentration (µM) | Mean Inhibition of Cell Growth (%) | Standard Deviation |

| 0.1 | Data not available | Data not available |

| 1 | Data not available | Data not available |

| 10 | Data not available | Data not available |

| 100 | Data not available | Data not available |

| IC50 (µM) | Data not available |

Note: Specific quantitative data for this compound's effect on 7TD1 cell growth is not publicly available in the referenced literature. The table serves as a template for such data.

Table 2: Inhibition of IL-6-Induced STAT3 Phosphorylation by this compound in 7TD1 Cells

| This compound Concentration (µM) | Mean Inhibition of p-STAT3 (%) | Standard Deviation |

| 0.1 | Data not available | Data not available |

| 1 | Data not available | Data not available |

| 10 | Data not available | Data not available |

| 100 | Data not available | Data not available |

| IC50 (µM) | Data not available |

Note: Specific quantitative data for the dose-dependent inhibition of STAT3 phosphorylation by this compound is not publicly available in the referenced literature. The table is a template for presenting such findings.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Virtual Screening for IL-6 Binders

The discovery of this compound was facilitated by a virtual screening protocol designed to identify small molecules that could potentially bind to IL-6.

Protocol:

-

Library Preparation: A diverse chemical compound library is prepared in a digital format suitable for virtual screening.

-

Initial Virtual Screening: The compound library is screened against the three-dimensional structure of IL-6 using a virtual screening engine. This step identifies compounds with a predicted binding affinity to IL-6.

-

Compound Acquisition: The top-ranked candidate compounds are synthesized or acquired for biological testing.

-

Biological Validation: The selected compounds are then subjected to in vitro assays to confirm their inhibitory activity on the IL-6 signaling pathway.

IL-6-Dependent Cell Proliferation Assay (7TD1 Cells)

This assay is used to determine the effect of this compound on the proliferation of the IL-6-dependent murine B-cell hybridoma cell line, 7TD1.

Materials:

-

7TD1 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant murine IL-6

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Protocol:

-

Cell Seeding: Seed 7TD1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

IL-6 Stimulation: Add recombinant murine IL-6 to all wells (except for the negative control) to a final concentration that supports robust cell proliferation (e.g., 1 ng/mL).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the IL-6-induced phosphorylation of STAT3.

Materials:

-

7TD1 cells

-

Culture medium

-

Recombinant murine IL-6

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Starvation: Culture 7TD1 cells to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Image Acquisition and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Conclusion

This compound represents a promising novel small molecule inhibitor of the IL-6 signaling pathway. Its ability to suppress IL-6-dependent cell proliferation and inhibit STAT3 phosphorylation demonstrates its potential as a therapeutic agent for IL-6-driven diseases. The data and protocols presented in this technical guide provide a foundation for further investigation and development of this compound and other small molecule inhibitors of this critical inflammatory pathway. Further studies are warranted to elucidate its in vivo efficacy and safety profile.

References

An In-Depth Technical Guide on the Role of a Novel IL-6 Inhibitor in Modulating Pro-Inflammatory Cytokine Production

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in orchestrating the inflammatory response. Dysregulation of IL-6 signaling is a key driver in the pathophysiology of numerous autoimmune diseases and chronic inflammatory conditions. Consequently, the development of specific inhibitors of the IL-6 pathway is of significant therapeutic interest. While the designation "IL-6-IN-1" does not correspond to a recognized inhibitor, this technical guide will focus on a representative and novel small-molecule inhibitor, LMT-28 , to explore the modulation of pro-inflammatory cytokine production. LMT-28 is an orally active, synthetic compound that directly targets the IL-6 receptor β subunit, glycoprotein 130 (gp130), offering a distinct mechanism of action compared to monoclonal antibody therapies.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism, quantitative effects, and experimental evaluation of this class of IL-6 inhibitors.

Mechanism of Action of LMT-28

LMT-28 exerts its inhibitory effect on the IL-6 signaling pathway through a direct and specific interaction with the gp130 receptor subunit.[1][2] This interaction prevents the binding of the IL-6/IL-6 receptor α (IL-6Rα) complex to gp130, a critical step for the initiation of downstream signaling.[1][3] By blocking this association, LMT-28 effectively inhibits the subsequent phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] This selective inhibition of the IL-6/gp130/JAK2/STAT3 signaling cascade is central to its anti-inflammatory properties.[5]

The specificity of LMT-28 is a key attribute. Studies have shown that it suppresses STAT3 activation induced by IL-6 but does not affect STAT3 activation by other cytokines that utilize gp130 in a heterodimeric receptor complex, such as leukemia inhibitory factor (LIF).[1][6] This suggests that LMT-28 preferentially targets the gp130 homodimer complex formation induced by the IL-6/IL-6Rα complex.

dot

Caption: IL-6 Signaling Pathway and the Point of Inhibition by LMT-28.

Quantitative Data on Cytokine Modulation

The efficacy of LMT-28 in modulating cytokine production has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of LMT-28

| Parameter | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| IL-6-induced STAT3 Activation | HepG2 | Luciferase Reporter Assay | 5.9 µM | [6] |

| IL-6-induced Cell Proliferation | TF-1 | Proliferation Assay | 7.5 µM |[6] |

Table 2: In Vivo Effects of LMT-28 on Pro-inflammatory Cytokine Production

| Cytokine | Animal Model | Induction Method | LMT-28 Dosage | % Inhibition/Effect | Reference |

|---|---|---|---|---|---|

| TNF-α | Mice | IL-6 injection | 0.4 - 0.8 mg/kg (oral) | Significant reduction in serum TNF-α | [3] |

| IL-1β | Mice | Cerulein-induced pancreatitis | 0.25 - 1 mg/kg (oral) | Reduced expression in pancreas | [7] |

| TNF-α | Mice | Cerulein-induced pancreatitis | 0.25 - 1 mg/kg (oral) | Reduced expression in pancreas | [7] |

| IL-6 | Mice | Cerulein-induced pancreatitis | 0.25 - 1 mg/kg (oral) | Reduced expression in pancreas | [7] |

| Pro-inflammatory Cytokines | CIA Mice | Collagen-induced arthritis | Not specified | Downregulated serum levels |[8] |

Note: CIA refers to Collagen-Induced Arthritis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of LMT-28.

1. STAT3 Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of LMT-28 on IL-6-induced STAT3 transcriptional activity.

-

Cell Line: Human hepatocarcinoma cells (HepG2).

-

Methodology:

-

HepG2 cells are transiently transfected with a p-STAT3-Luc reporter plasmid, which contains a luciferase gene under the control of STAT3-responsive elements.

-

Transfected cells are seeded in 96-well plates and incubated.

-

Cells are pre-treated with various concentrations of LMT-28 or vehicle control (DMSO) for a specified period (e.g., 1 hour).

-

Cells are then stimulated with recombinant human IL-6 (e.g., 10 ng/mL) for a defined duration (e.g., 3 hours) to induce STAT3 activation.

-

Following stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The IC50 value is calculated from the dose-response curve of LMT-28's inhibition of IL-6-induced luciferase activity.[6]

-

2. Western Blot Analysis for Phosphorylated Proteins

-

Objective: To assess the effect of LMT-28 on the phosphorylation of key signaling proteins in the IL-6 pathway.

-

Cell Line: HepG2 cells.

-

Methodology:

-

HepG2 cells are cultured to sub-confluency in appropriate media.

-

Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling.

-

Cells are pre-treated with LMT-28 at various concentrations or vehicle control for 1 hour.

-

Cells are then stimulated with IL-6 (e.g., 10 ng/mL) for a short duration (e.g., 10 minutes) to induce protein phosphorylation.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for phosphorylated forms of STAT3 (p-STAT3), JAK2 (p-JAK2), and gp130 (p-gp130). Total protein levels for each target are also assessed as loading controls.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the changes in phosphorylation.[6]

-

3. In Vivo Model of IL-6-Induced TNF-α Production

-

Objective: To evaluate the in vivo efficacy of orally administered LMT-28 in inhibiting IL-6-induced pro-inflammatory cytokine production.

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Mice are randomly assigned to treatment groups (vehicle control, LMT-28 low dose, LMT-28 high dose).

-

LMT-28 is administered orally at specified doses (e.g., 0.4 and 0.8 mg/kg).

-

After a set time (e.g., 1 hour), mice are intraperitoneally injected with recombinant human IL-6 to induce TNF-α production.

-

Blood samples are collected at a peak response time (e.g., 2 hours post-IL-6 injection).

-

Serum is separated, and TNF-α levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

The percentage of inhibition of TNF-α production by LMT-28 is calculated relative to the vehicle-treated group.[3][7]

-

dot

Caption: General Experimental Workflow for Evaluating LMT-28.

Conclusion

LMT-28 represents a promising class of small-molecule inhibitors that effectively modulate pro-inflammatory cytokine production by directly targeting the gp130 subunit of the IL-6 receptor complex. Its ability to specifically inhibit the IL-6/JAK2/STAT3 signaling pathway translates to significant anti-inflammatory effects in both in vitro and in vivo models. The data presented in this guide underscore the therapeutic potential of targeting gp130 for the treatment of IL-6-driven inflammatory diseases. Further research and clinical development of compounds like LMT-28 are warranted to fully elucidate their clinical utility and safety profiles. This technical guide provides a foundational understanding of the mechanism and evaluation of this novel class of IL-6 inhibitors for professionals in the field of drug discovery and development.

References

- 1. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A GP130-Targeting Small Molecule, LMT-28, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effect of the combined treatment of LMT-28 and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of IL-6 Inhibition: A Technical Guide to Origins and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in orchestrating inflammatory and immunological responses. Its dysregulation is a key factor in the pathogenesis of numerous autoimmune diseases and cancers, making the IL-6 signaling pathway a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the origins and development of IL-6 inhibitors, with a particular focus on the small molecule inhibitor IL-6-IN-1. We delve into the intricacies of the IL-6 signaling cascade, detail the experimental methodologies crucial for the discovery and characterization of its inhibitors, and present a comprehensive overview of the therapeutic landscape, from monoclonal antibodies to emerging small-molecule entities.

Introduction: The Significance of Interleukin-6

Initially identified as B-cell stimulatory factor 2, Interleukin-6 (IL-6) is a cytokine with a broad range of biological activities, including the regulation of immune responses, hematopoiesis, and inflammation.[1][2] Elevated levels of IL-6 are implicated in the pathology of a host of diseases, most notably rheumatoid arthritis, juvenile idiopathic arthritis, and certain cancers.[3][4] This has driven the development of therapeutic agents that specifically target the IL-6 pathway.

The first wave of IL-6 inhibitors to achieve clinical success were monoclonal antibodies. These biologics function by either directly neutralizing the IL-6 cytokine or by blocking its receptor (IL-6R).[3] While highly effective, these large-molecule drugs are not without their limitations, including the potential for immunogenicity and the requirement for parenteral administration.[5] Consequently, there is a growing interest in the development of small-molecule inhibitors of the IL-6 pathway, which offer the potential for oral bioavailability and a different safety profile.

This guide will provide a detailed overview of the IL-6 signaling pathway, the development of both biologic and small-molecule inhibitors, and the experimental protocols that underpin their discovery and characterization.

The Interleukin-6 Signaling Pathway

IL-6 exerts its effects through a complex signaling cascade that can be broadly categorized into classical and trans-signaling pathways.

Classical Signaling: This pathway is initiated by the binding of IL-6 to the membrane-bound IL-6 receptor (IL-6R). This IL-6/IL-6R complex then associates with a ubiquitous signal-transducing protein, glycoprotein 130 (gp130), leading to the formation of a hexameric complex. This complexation triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic tail of gp130. These phosphorylated residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

Trans-Signaling: The trans-signaling pathway is activated by a soluble form of the IL-6 receptor (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound receptor. The sIL-6R can bind to IL-6 in the extracellular space, and this complex can then activate cells that express gp130 but not IL-6R. This mechanism significantly broadens the range of cells that can respond to IL-6.

In addition to the canonical JAK/STAT pathway, IL-6 signaling can also activate other intracellular cascades, including the mitogen-activated protein kinase (MAPK) pathway.[6]

The Development of IL-6 Inhibitors

The therapeutic strategy for targeting the IL-6 pathway has evolved from large-molecule biologics to the investigation of small-molecule inhibitors.

Monoclonal Antibodies

The first generation of IL-6 inhibitors to be approved for clinical use were monoclonal antibodies. These can be categorized based on their target:

-

IL-6R Antagonists: These antibodies, such as Tocilizumab and Sarilumab , bind to the IL-6 receptor and prevent IL-6 from binding, thereby blocking both classical and trans-signaling pathways.[7][8]

-

IL-6 Neutralizing Antibodies: Antibodies like Siltuximab directly bind to the IL-6 cytokine, preventing it from interacting with its receptor.[7]

Clinical trials have demonstrated the efficacy of these monoclonal antibodies in treating rheumatoid arthritis and other inflammatory conditions.

| Inhibitor | Target | Mechanism of Action | Key Clinical Efficacy Data (Rheumatoid Arthritis) |

| Tocilizumab | IL-6 Receptor | Blocks IL-6 binding to its receptor | In the OPTION trial, at week 24, 59% of patients on 8 mg/kg Tocilizumab + MTX achieved ACR20, compared to 26% on placebo + MTX.[1] In the SUMMACTA study, subcutaneous Tocilizumab showed comparable efficacy to the intravenous formulation.[1] |

| Sarilumab | IL-6 Receptor | Blocks IL-6 binding to its receptor | In the MOBILITY trial, at week 52, ACR20 response rates were 58.0% and 66.4% for 150 mg and 200 mg Sarilumab + MTX, respectively, versus 33.4% for placebo + MTX.[8] |

| Siltuximab | IL-6 | Neutralizes the IL-6 cytokine | While primarily approved for Castleman's disease, it has been investigated in rheumatoid arthritis. |

| Olokizumab | IL-6 | Neutralizes the IL-6 cytokine | A network meta-analysis of six randomized controlled trials showed that Olokizumab achieved a significant ACR20 response rate compared to placebo in patients with an inadequate response to methotrexate.[9] |

Table 1: Overview of Monoclonal Antibody IL-6 Inhibitors

Small-Molecule Inhibitors

The quest for orally available drugs with potentially different side-effect profiles has spurred the development of small-molecule inhibitors targeting the IL-6 pathway. These molecules can interfere with various stages of the signaling cascade.

A notable example is This compound , also known as Compound 22. This small molecule has been shown to inhibit the release of IL-6 with an IC50 of 1.065 μM.[10] It has demonstrated anti-inflammatory efficacy in a lipopolysaccharide (LPS)-induced acute lung injury mouse model.[10] The development of such compounds represents a significant step towards a new generation of IL-6-targeted therapies.

Other small molecules in development target downstream components of the signaling pathway, such as the Janus kinases (JAKs). While not specific to IL-6 signaling, JAK inhibitors effectively block the downstream effects of multiple cytokines, including IL-6.

| Inhibitor | Target/Mechanism | IC50/EC50 |

| This compound (Compound 22) | Inhibits IL-6 release | 1.065 μM[10] |

| Z169667518 | Binds to hIL-6, preventing IL-6/IL-6Rα complex formation | 2.7 ± 0.5 µM[6] |

| Compound 3e (2,5-diaminobenzoxazole derivative) | Inhibits IL-6/STAT3 signaling | 3.51 μg/mL[11] |

Table 2: Examples of Small-Molecule IL-6 Pathway Inhibitors

Experimental Protocols for Inhibitor Characterization

The discovery and development of IL-6 inhibitors rely on a suite of robust in vitro and in vivo assays.

In Vitro Assays

The initial identification of novel IL-6 inhibitors often begins with high-throughput screening of large chemical libraries. A common approach involves using a cell line that has been engineered to express a reporter gene under the control of an IL-6-responsive promoter element, such as the sis-inducible element (SIE).

Protocol Outline:

-

Cell Line: An IL-6 responsive cell line stably expressing a reporter gene, such as β-lactamase, under the control of an SIE promoter (SIE-bla cells).[12]

-

Assay Format: The assay is typically performed in high-density microplates (e.g., 1536-well format).

-

Compound Screening: A chemical library is screened at multiple concentrations to generate dose-response curves for each compound.

-

Signal Detection: After incubation with the compounds and stimulation with IL-6, a substrate for the reporter enzyme is added, and the resulting signal (e.g., fluorescence) is measured.

-

Data Analysis: Active compounds are identified based on their ability to inhibit or activate the reporter signal in a concentration-dependent manner.

To confirm that a hit compound acts on the IL-6 signaling pathway, its effect on the phosphorylation of key downstream signaling molecules, such as STAT3, is assessed.

Protocol Outline (Western Blotting):

-

Cell Culture and Treatment: A relevant cell line is treated with the test compound at various concentrations, followed by stimulation with IL-6.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection: The signal from the antibodies is detected using a chemiluminescent substrate. The ratio of p-STAT3 to total STAT3 is calculated to determine the inhibitory effect of the compound.

In Vivo Models

The in vivo efficacy of IL-6 inhibitors is often evaluated in animal models of inflammatory diseases, such as rheumatoid arthritis.

The CIA model is a widely used preclinical model of rheumatoid arthritis that shares many pathological features with the human disease.

Protocol Outline:

-

Induction of Arthritis: Arthritis is induced in susceptible strains of mice by immunization with type II collagen emulsified in complete Freund's adjuvant.

-

Treatment: Once arthritis is established, the mice are treated with the test compound or a vehicle control.

-

Assessment of Disease Severity: The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling and joint inflammation.

-

Histopathological Analysis: At the end of the study, the joints are collected for histopathological examination to assess cartilage and bone erosion.

Conclusion and Future Directions

The development of IL-6 inhibitors has revolutionized the treatment of several inflammatory and autoimmune diseases. While monoclonal antibodies have been highly successful, the emergence of small-molecule inhibitors like this compound holds the promise of orally available therapies with potentially improved safety and accessibility. The continued exploration of the intricate IL-6 signaling network, coupled with innovative drug discovery platforms, will undoubtedly lead to the development of even more effective and specific therapies in the future. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing this critical field of medicine.

References

- 1. Update on tocilizumab in rheumatoid arthritis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-6 inhibitors in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-6 inhibitors in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. A Review of Recent Advances Using Tocilizumab in the Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the efficacy and safety of tocilizumab, sarilumab, and olokizumab in patients with active rheumatoid arthritis: a network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A quantitative high-throughput screen for modulators of IL-6 signaling: a model for interrogating biological networks using chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Impact of IL-6-IN-1 on Classical versus Trans-Signaling of Interleukin-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in inflammation, immunity, and tissue homeostasis. Its biological activities are mediated through two distinct pathways: classical signaling and trans-signaling. Classical signaling, generally associated with regenerative and anti-inflammatory responses, is initiated by IL-6 binding to the membrane-bound IL-6 receptor (IL-6R). In contrast, trans-signaling, which is predominantly pro-inflammatory, occurs when IL-6 complexes with the soluble IL-6 receptor (sIL-6R) to activate cells expressing the ubiquitous gp130 signal transducer. The therapeutic targeting of IL-6 signaling has garnered significant interest, with a focus on selectively modulating its pro-inflammatory effects. This technical guide provides an in-depth analysis of IL-6-IN-1, a small molecule inhibitor, and its putative effects on both classical and trans-signaling pathways of IL-6.

Introduction to IL-6 Signaling Pathways

Interleukin-6 signals through a complex mechanism involving the IL-6 receptor alpha-chain (IL-6R) and the signal-transducing subunit glycoprotein 130 (gp130).[1][2][3] The mode of IL-6R engagement dictates the nature of the cellular response.

1.1. Classical Signaling: In classical signaling, IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells, including hepatocytes, neutrophils, macrophages, and some lymphocytes.[1][2][3] This interaction leads to the recruitment and homodimerization of gp130, initiating intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4] Classical signaling is predominantly associated with the anti-inflammatory and regenerative activities of IL-6.[1][4]

1.2. Trans-Signaling: Trans-signaling is initiated when IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the mIL-6R or by alternative splicing. The resulting IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R, thereby expanding the range of IL-6 responsive cells to virtually all cell types, as gp130 is ubiquitously expressed.[1][2][3] This pathway is strongly associated with the pro-inflammatory activities of IL-6, including the pathogenesis of chronic inflammatory diseases.[5][6]

This compound: A Cinnamic Acid Derivative

This compound, also identified as Compound 22, is a derivative of cinnamic acid that has been characterized as an inhibitor of IL-6.[7] Its primary mechanism of action is the inhibition of IL-6 release.[7]

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. It is important to note that publicly available data on the direct and differential inhibition of IL-6 classical and trans-signaling pathways by this compound are limited. The primary reported activity is the inhibition of IL-6 release.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (IL-6 Release) | 1.065 µM | Not Specified | [7] |

| Effect on Classical Signaling | Data not available | - | - |

| Effect on Trans-Signaling | Data not available | - | - |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the classical and trans-signaling pathways of IL-6 and the proposed mechanism of action for this compound.

Experimental Protocols

Detailed below are generalized protocols for assessing the impact of an inhibitor like this compound on IL-6 signaling.

In Vitro Assay for IL-6 Release Inhibition

This protocol is designed to quantify the inhibitory effect of a compound on the release of IL-6 from stimulated cells.

Objective: To determine the IC50 of this compound for IL-6 release.

Cell Line: RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound (at various concentrations)

-

IL-6 ELISA kit

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-6 production. Include a vehicle control (no this compound) and an unstimulated control.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-6 in the supernatant using an IL-6 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vitro Assays for Classical and Trans-Signaling Inhibition

These protocols aim to differentiate the effect of an inhibitor on the two IL-6 signaling pathways by measuring the phosphorylation of STAT3, a key downstream signaling molecule.

4.2.1. Classical Signaling Assay

Objective: To assess the inhibitory effect of this compound on IL-6-induced classical signaling.

Cell Line: A cell line expressing mIL-6R, such as HepG2 (human hepatoma cells).

Procedure:

-

Seed HepG2 cells in a suitable plate and starve them of serum for 4-6 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant human IL-6 (e.g., 10 ng/mL) for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using a suitable method such as Western blotting or a specific p-STAT3 ELISA.

-

Quantify the p-STAT3/total STAT3 ratio and determine the inhibitory effect of this compound.

4.2.2. Trans-Signaling Assay

Objective: To assess the inhibitory effect of this compound on IL-6-induced trans-signaling.

Cell Line: A cell line that does not express mIL-6R but expresses gp130, such as HEK293 (human embryonic kidney cells).

Procedure:

-

Seed HEK293 cells and serum-starve as described above.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a pre-complexed mixture of recombinant human IL-6 (e.g., 10 ng/mL) and soluble human IL-6R (e.g., 50 ng/mL) for 15-30 minutes.

-

Lyse the cells and measure p-STAT3 and total STAT3 levels as described for the classical signaling assay.

-

Quantify the inhibitory effect of this compound on trans-signaling.

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

This model is relevant as this compound has shown efficacy in this context.[7]

Objective: To evaluate the anti-inflammatory efficacy of this compound in an in vivo model of acute lung injury.

Animal Model: C57BL/6 mice.

Procedure:

-

Acclimatize mice for at least one week.

-

Divide mice into experimental groups: Vehicle control, LPS + vehicle, and LPS + this compound (at various doses).

-

Administer this compound (e.g., via intraperitoneal injection) at a specified time before LPS challenge.

-

Induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).[8][9][10]

-

At a predetermined time point post-LPS administration (e.g., 6, 24, or 48 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analyze BALF for total and differential cell counts (e.g., neutrophils) and total protein concentration as markers of inflammation and lung permeability.

-

Measure the levels of IL-6 and other pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the BALF and lung homogenates by ELISA.

-

Perform histological analysis of lung tissue sections to assess the degree of lung injury.

Discussion and Future Directions

The primary reported mechanism of this compound is the inhibition of IL-6 release.[7] By reducing the systemic and local concentrations of IL-6, this compound would theoretically attenuate both classical and trans-signaling pathways, as both are dependent on the presence of the IL-6 ligand. This non-specific reduction of the ligand would be beneficial in disease states characterized by excessive IL-6 production, such as in acute inflammatory conditions like LPS-induced lung injury.

However, the lack of data on the direct interaction of this compound with the components of the IL-6 signaling complexes (IL-6, mIL-6R, sIL-6R, gp130) means that a differential effect on classical versus trans-signaling cannot be ruled out. It is plausible that this compound could have additional, as-yet-undiscovered mechanisms of action.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Key future experiments should include:

-

Direct Binding Assays: Utilizing techniques such as surface plasmon resonance (SPR) to determine if this compound binds to IL-6, IL-6R, or gp130.

-

Comparative In Vitro Signaling Studies: Performing the classical and trans-signaling p-STAT3 assays described in section 4.2 to directly compare the IC50 values for inhibition of each pathway.

-

Gene Expression Analysis: Investigating the effect of this compound on the expression of downstream target genes known to be specifically regulated by either classical or trans-signaling.

Conclusion

This compound is a small molecule inhibitor that effectively reduces the release of IL-6, a key mediator of inflammation. While its current known mechanism suggests a broad inhibition of both classical and trans-signaling pathways through ligand depletion, further detailed mechanistic studies are required to determine if it possesses any selective inhibitory properties. The experimental frameworks provided in this guide offer a roadmap for the comprehensive evaluation of this compound and other similar inhibitors, which will be crucial for the development of more targeted and effective therapies for IL-6-driven pathologies.

References

- 1. dovepress.com [dovepress.com]

- 2. Classical IL-6 signaling: a promising therapeutic target for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]

- 7. Classic Interleukin-6 Receptor Signaling and Interleukin-6 trans-Signaling Differentially Control Angiotensin II-Dependent Hypertension, Cardiac Signal Transducer and Activator of Transcription-3 Activation, and Vascular Hypertrophy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Hispolon in Mice, Through Regulating the TLR4/PI3K/Akt/mTOR and Keap1/Nrf2/HO-1 Pathways, and Suppressing Oxidative Stress-Mediated ER Stress-Induced Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. spandidos-publications.com [spandidos-publications.com]

The Therapeutic Potential of IL-6-IN-1: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Preclinical Data and Methodologies for a Novel Inhibitor of Interleukin-6 Release

Executive Summary

Interleukin-6 (IL-6) is a pleiotropic cytokine deeply implicated in the pathogenesis of numerous inflammatory diseases and cancers. Its central role in driving inflammatory cascades has made it a prime target for therapeutic intervention. This document provides a comprehensive technical guide to the early-stage research surrounding IL-6-IN-1 , a novel small molecule inhibitor of IL-6 release. This compound, also identified as compound 22 in its discovery publication, is a cinnamic acid derivative that has demonstrated promising anti-inflammatory properties in preclinical models. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available quantitative data, experimental protocols, and a visualization of the underlying biological pathways to facilitate further investigation and development of this compound.

Introduction to this compound

This compound is a synthetic cinnamic acid derivative identified for its potent ability to inhibit the release of the pro-inflammatory cytokine IL-6.[1] The initial research highlights its potential as a therapeutic agent for acute inflammatory conditions, particularly acute lung injury (ALI).[2] The compound emerged from a screening of newly synthesized cinnamic acid derivatives featuring diverse aminothiazole fragments.[2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of IL-6 release from inflammatory cells.[1] By suppressing the secretion of IL-6, the compound effectively dampens the downstream signaling cascades that contribute to inflammation, such as the JAK/STAT and MAPK pathways. This targeted approach aims to mitigate the pathological effects of excessive IL-6 production observed in various disease states.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the initial preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

| Compound | Assay | Cell Line | IC50 (μM) | Source |

| This compound (Compound 22) | IL-6 Release Inhibition | J774A.1 | 1.065 | [1] |

Table 2: In Vivo Efficacy of this compound in LPS-Induced Acute Lung Injury Mouse Model (Data derived from publication abstract)

| Treatment Group | Key Efficacy Endpoints | Outcome | Source |

| This compound (Compound 22) | Cytokine Expression | Suppressed | [2] |

| Lung Edema | Reduced | [2] | |

| Macrophage Infiltration | Reduced | [2] |

Note: Specific quantitative data on in vivo dosage, cytokine levels, lung wet-to-dry ratio, and macrophage counts are pending a full review of the source publication.

Key Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for evaluating this compound, the following diagrams have been generated.

Caption: IL-6 Signaling Pathway and the inhibitory action of this compound.

References

A Technical Guide to the Synthesis and Evaluation of Novel IL-6 Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis pathways and evaluation methodologies for novel small-molecule inhibitors targeting the Interleukin-6 (IL-6) signaling pathway. The persistent drive to develop such inhibitors stems from the limitations of current biologic therapies, including high costs and potential immunogenicity.[1][2] Small molecules offer the promise of oral bioavailability and more cost-effective production, addressing a significant unmet medical need in the treatment of various inflammatory diseases, autoimmune disorders, and cancers where the IL-6 pathway is implicated.[1][2]

The IL-6 Signaling Pathway: A Key Therapeutic Target

Interleukin-6 is a pleiotropic cytokine that orchestrates a wide range of cellular responses, including inflammation, immune regulation, and hematopoiesis.[3] Its signaling is initiated through two primary mechanisms: classic signaling and trans-signaling.

-

Classic Signaling: IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R). This pathway is predominantly involved in regenerative and anti-inflammatory processes.

-

Trans-Signaling: IL-6 binds to a soluble form of the IL-6R (sIL-6R). This complex can activate cells that do not express mIL-6R, and it is primarily associated with pro-inflammatory responses seen in chronic diseases.[3][4]

Both pathways converge on the dimerization of the signal-transducing protein gp130. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor for a host of pro-inflammatory and pro-proliferative genes.[3][4] This cascade makes the IL-6/JAK/STAT3 axis a critical target for therapeutic intervention.

Synthesis Pathways for Novel Small-Molecule Inhibitors

The development of novel IL-6 pathway inhibitors often focuses on heterocyclic scaffolds that can be readily synthesized and modified. Below are two representative synthesis pathways for distinct classes of inhibitors.

Pathway I: Synthesis of 2,5-Diaminobenzoxazole Derivatives

This class of compounds has demonstrated potent inhibitory activity against IL-6/STAT3 signaling. The synthesis is a multi-step process starting from commercially available 2-amino-4-nitrophenol.

Scheme 1: General Synthesis of 2,5-Diaminobenzoxazole Derivatives

Detailed Experimental Protocol (Example: Synthesis of Compound 3e)

-

Step a: Synthesis of Thiourea Intermediate (1e): To a solution of 2-amino-4-nitrophenol (1.0 eq) in methanol (MeOH), 1-(4-butylphenyl)-3-thiourea (1.1 eq) is added. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold MeOH, and dried under vacuum to yield the thiourea intermediate.

-

Step b: Cyclization to Benzoxazole (2e): The thiourea intermediate (1.0 eq) is dissolved in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere. Potassium superoxide (KO₂) (2.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

-

Step c: Nitro Group Reduction (3e): The nitrobenzoxazole (2e) (1.0 eq) is dissolved in ethanol. Tin(II) chloride (SnCl₂) (5.0 eq) is added, and the mixture is subjected to ultrasonication at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the aminobenzoxazole derivative (3e).

-

Step d: Acylation/Alkylation (Not applicable for 3e): For other derivatives, the amino group of compound 3 can be further reacted with various acid chlorides or formaldehyde/sodium triacetoxyborohydride to yield the final amide or alkylated products (4a-d).

Pathway II: Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are another important class of heterocycles investigated as anti-inflammatory agents, including for the inhibition of IL-6.[5][6][7]

Scheme 2: General Synthesis of Pyridazinone Derivatives

A common route involves the condensation of a β-ketoester with hydrazine hydrate to form the core pyridazinone ring, which can be subsequently functionalized.

-

Step a: Hydrazine Condensation: A substituted β-ketoester (1.0 eq) is refluxed with hydrazine hydrate (1.2 eq) in ethanol for 4-6 hours. Upon cooling, the pyridazinone product precipitates and is collected by filtration.

-

Step b: N-Alkylation/Arylation: The pyridazinone (1.0 eq) is treated with a suitable alkyl or aryl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF at 80-100 °C.

-

Step c: Further Functionalization (e.g., Suzuki Coupling): If the pyridazinone contains a halogen (e.g., chlorine), it can be further modified via cross-coupling reactions. For a Suzuki coupling, the chloropyridazinone (1.0 eq) is reacted with a boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq) in a solvent mixture like toluene/ethanol/water. The reaction is heated under inert atmosphere until completion.

Data on Inhibitory Activity

The evaluation of newly synthesized compounds is critical to establish their potency and to understand structure-activity relationships (SAR).

Table 1: Inhibitory Activity of 2,5-Diaminobenzoxazole Derivatives on IL-6/STAT3 Signaling

| Compound | R Substituent (at N²) | % Inhibition at 10 µg/mL | IC₅₀ (µg/mL) |

|---|---|---|---|

| 3a | 4-Methoxyphenyl | 29.0% | 8.99 |

| 3e | 4-Butylphenyl | 71.5% | 3.51 |

| Madindolin A | (Reference Compound) | 52.0% | 8.70 |

| Compound 4 ¹ | N-(4-ethylphenyl) | 97.5% (at 20 µg/mL) | N/A |

Data sourced from Yoo et al., 2022. The assay measured IL-6-induced luciferase expression in HepG2 cells transfected with a STAT3-responsive plasmid. ¹Data from a prior study referenced in Yoo et al.

Table 2: IC₅₀ Values of Various Small-Molecule IL-6 Pathway Inhibitors

| Compound Class | Specific Compound | Target | Assay | IC₅₀ |

|---|---|---|---|---|

| Benzoxaborole | 1q (AN4161) | IL-6 Production | LPS-stimulated PBMCs | 0.19 - 0.50 µM |

| Virtually Screened | Z169667518 | IL-6/STAT3 Signaling | STAT3 Reporter Assay | 2.7 ± 0.5 µM |

Data sourced from Baker et al., 2013 and Joshi et al., 2024.[8]

Experimental Evaluation Workflow

A robust workflow is essential for advancing a compound from initial synthesis to a potential drug candidate. This process involves a series of in vitro and in vivo assays to characterize the compound's potency, selectivity, and efficacy.

Key Experimental Protocols

Protocol 1: STAT3 Phosphorylation Luciferase Reporter Assay (Primary Screen)

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter.

-

Treatment: Post-transfection, cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Recombinant human IL-6 (e.g., 10 ng/mL) is added to the wells to stimulate the signaling pathway. A vehicle control (e.g., DMSO) is used for baseline and stimulated controls.

-

Measurement: After 6-24 hours of stimulation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to STAT3 activity, is measured using a luminometer.

-

Analysis: The percentage inhibition is calculated relative to the IL-6-stimulated control.

Protocol 2: Zymosan-Induced Arthritis (ZIA) in Mice (In Vivo Efficacy)

-

Animals: Male BALB/c mice (8-10 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Zymosan Preparation: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline.

-

Arthritis Induction: On Day 0, mice are anesthetized, and arthritis is induced by a single intra-articular injection of zymosan (e.g., 180 µg in 6 µL of saline) into the right knee joint.[9] The contralateral knee may be injected with saline as a control.

-

Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administration (e.g., intraperitoneal injection) begins on Day 0 and continues daily for a set period (e.g., 7 days). A vehicle control group and a positive control group (e.g., dexamethasone) are included.

-

Efficacy Readouts:

-

Clinical Score: Joint swelling and redness are scored daily on a scale of 0-4 (0=normal, 4=severe inflammation with deformity).

-

Joint Swelling: Can be quantified by measuring joint diameter with calipers or by measuring the uptake of circulating 99mTechnetium.[1]

-

Histology: At the end of the study, knee joints are harvested, fixed, decalcified, and stained (e.g., with H&E and Safranin O) to assess cellular infiltration and cartilage damage.[1]

-

Conclusion

The rational design and synthesis of small-molecule inhibitors targeting the IL-6 pathway represent a promising frontier in medicinal chemistry. By leveraging detailed synthetic pathways and a systematic evaluation workflow, researchers can identify and optimize novel drug candidates. The methodologies outlined in this guide provide a foundational framework for professionals in the field to contribute to the development of next-generation therapies for a multitude of inflammatory and autoimmune diseases. Future work will continue to focus on improving potency, selectivity, and pharmacokinetic profiles to translate these promising compounds into clinically effective treatments.

References

- 1. Interleukin-6 reduces cartilage destruction during experimental arthritis. A study in interleukin-6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]